molecular formula C14H12Cl2N2S B5742761 1-(2,5-Dichlorophenyl)-3-(4-methylphenyl)thiourea

1-(2,5-Dichlorophenyl)-3-(4-methylphenyl)thiourea

Cat. No.: B5742761
M. Wt: 311.2 g/mol
InChI Key: GVRDQGGITLBSSQ-UHFFFAOYSA-N
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Description

1-(2,5-Dichlorophenyl)-3-(4-methylphenyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. This compound is characterized by the presence of two aromatic rings substituted with chlorine and methyl groups, respectively, and a thiourea functional group.

Properties

IUPAC Name

1-(2,5-dichlorophenyl)-3-(4-methylphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl2N2S/c1-9-2-5-11(6-3-9)17-14(19)18-13-8-10(15)4-7-12(13)16/h2-8H,1H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVRDQGGITLBSSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=S)NC2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2,5-Dichlorophenyl)-3-(4-methylphenyl)thiourea typically involves the reaction of 2,5-dichloroaniline with 4-methylphenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

1-(2,5-Dichlorophenyl)-3-(4-methylphenyl)thiourea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfonyl derivatives using oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: Reduction of the thiourea group can lead to the formation of corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common reagents used in these reactions include nitric acid for nitration, bromine for halogenation, and hydrogen peroxide for oxidation. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2,5-Dichlorophenyl)-3-(4-methylphenyl)thiourea has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2,5-Dichlorophenyl)-3-(4-methylphenyl)thiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds with biological molecules, affecting their function. Additionally, the aromatic rings can participate in π-π interactions with aromatic amino acids in proteins, influencing their activity. These interactions can modulate various biological pathways, leading to the observed biological effects.

Comparison with Similar Compounds

1-(2,5-Dichlorophenyl)-3-(4-methylphenyl)thiourea can be compared with other thiourea derivatives, such as:

    1-Phenyl-3-(4-methylphenyl)thiourea: Lacks the chlorine substituents, which may affect its reactivity and biological activity.

    1-(2,4-Dichlorophenyl)-3-(4-methylphenyl)thiourea: Has chlorine substituents at different positions, which can influence its chemical properties and interactions.

    1-(2,5-Dichlorophenyl)-3-phenylthiourea: Lacks the methyl group, which may alter its solubility and reactivity.

The presence of chlorine and methyl substituents in 1-(2,5-Dichlorophenyl)-3-(4-methylphenyl)thiourea makes it unique, as these groups can significantly influence its chemical and biological properties.

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